molecular formula C17H15ClO4 B1603827 2-Chloro Fenofibric Acid CAS No. 61024-31-5

2-Chloro Fenofibric Acid

Cat. No.: B1603827
CAS No.: 61024-31-5
M. Wt: 318.7 g/mol
InChI Key: OTLZAXXVHHHGDU-UHFFFAOYSA-N
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Description

2-Chloro Fenofibric Acid is a derivative of fenofibric acid, which is widely used in the treatment of hypercholesterolemia and hypertriglyceridemia. This compound is known for its lipid-regulating properties, making it a valuable agent in reducing cardiovascular disease risks .

Mechanism of Action

Target of Action

The primary target of 2-Chloro Fenofibric Acid, an active metabolite of the hyperlipidemic drug fenofibrate, is believed to be the peroxisome proliferator receptor alpha (PPAR-alpha) . This receptor plays a crucial role in the regulation of lipid metabolism. Additionally, it has been found to destabilize the receptor-binding domain (RBD) of the viral spike protein and therefore inhibit its binding to human angiotensin-converting enzyme 2 (hACE2) receptor .

Mode of Action

This compound activates PPAR-alpha, leading to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Furthermore, it has been shown to interact with a cryptic binding site on the RBD of the SARS-CoV-2 spike protein, altering the conformation of the binding loop of RBD and effectively reducing its binding affinity towards ACE2 .

Biochemical Pathways

The activation of PPAR-alpha by this compound stimulates lipoprotein lipase and inhibits apolipoprotein C-III, which in turn leads to lipolysis and a reduction in triglycerides . It also increases the expression of apolipoprotein A-I, A-II, and high-density lipoprotein .

Pharmacokinetics

Fenofibrate, from which this compound is derived, is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of fenofibrate is significantly affected by the fat content of ingested food .

Result of Action

The activation of PPAR-alpha by this compound leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This results in improved lipid profiles, which can be beneficial in the treatment of conditions such as hypercholesterolemia and hypertriglyceridemia . In the context of SARS-CoV-2, it has been shown to reduce viral infection by up to 70% in cultured cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption rate of fenofibrate, from which this compound is derived, is significantly affected by the fat content of ingested food This means that the bioavailability and efficacy of the compound can vary depending on dietary factors

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and hazard statement H302 . It is recommended to handle with care and avoid ingestion.

Biochemical Analysis

Biochemical Properties

2-Chloro Fenofibric Acid, like its parent compound fenofibric acid, is expected to interact with various enzymes, proteins, and other biomolecules. Fenofibric acid is known to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol . It is reasonable to expect that this compound may have similar interactions and effects.

Cellular Effects

Fenofibric acid, the parent compound, is known to influence cell function by altering lipid metabolism . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenofibric acid, the parent compound, is known to exert its effects at the molecular level by binding to peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and reduction of apolipoprotein C-III .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Fenofibric acid has been studied extensively. It has been found that fenofibric acid does not accumulate significantly in plasma or tissues due to its short half-life .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on fenofibrate, a prodrug of fenofibric acid, have shown that the incidence of liver enzyme elevations increases with dosage .

Metabolic Pathways

Fenofibric acid is predominantly conjugated with glucuronic acid and then excreted in urine .

Transport and Distribution

Fenofibric acid is known to be extensively absorbed only in the presence of food and is transported through the bloodstream by albumin .

Subcellular Localization

Fenofibric acid, the parent compound, is known to be taken up by both the liver and kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro Fenofibric Acid typically involves the chlorination of fenofibric acid. One common method includes dissolving 4’-chloro-4-hydroxy benzophenone in acetone, adding sodium hydroxide, and heating the mixture. Chloroform is then added, and the reaction mixture is heated to reflux. The product is isolated by adjusting the pH and extracting with dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro Fenofibric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated derivatives and reduced forms of the compound, depending on the specific reaction conditions .

Properties

IUPAC Name

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZAXXVHHHGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614897
Record name 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61024-31-5
Record name 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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